molecular formula C15H16O2 B1676900 Nabumetone CAS No. 42924-53-8

Nabumetone

Cat. No. B1676900
CAS RN: 42924-53-8
M. Wt: 228.29 g/mol
InChI Key: BLXXJMDCKKHMKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05750793

Procedure details

48 Grams (0.150 moles) of 4-(5-bromo-6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one, 6.1 g of sodium acetate hydrate containing 32.4% of water, equivalent to 0.050 moles of sodium acetate, 4 g of a 50% suspension in water of 10% palladium on carbon, equivalent to 0.0019 moles of palladium, and 500 ml of methanol are put in a hydrogenator. The hydrogenator is washed with nitrogen in order to eliminate the oxygen and then hydrogen is introduced at the pressure of 2 atmospheres. The temperature of reaction is kept at 40° C. for a period of time of 6 hours, then the hydrogen is let off, the hydrogenator is washed with nitrogen and the reaction mixture is filtered to eliminate the catalyst. The solution is brought to pH 6 with a 5% aqueous solution of sodium hydroxide and concentrated under vacuum. The oily residue is dissolved into 130 ml of isopropanol and 30 ml of N,N-dimethylformamide and the solution is added with 45 ml of water and 17.6 g of sodium bisulfite obtaining a suspension that is stirred for one hour at 60° C., then is cooled to 5° C. and is filtered. The obtained solid is washed with 75 ml of methanol, suspended in 200 ml of a 5% aqueous solution of sodium hydroxide and kept under stirring at room temperature for three hours. The suspension is then filtered, the solid is washed with water until neutrality and dried in oven under vacuum obtaining 18 g of product with a yield equal to 52.8%.
Name
4-(5-bromo-6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one
Quantity
0.15 mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
6.1 g
Type
reactant
Reaction Step Three
Quantity
0.05 mol
Type
reactant
Reaction Step Four
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight
Quantity
0.0019 mol
Type
catalyst
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:11]([O:12][CH3:13])=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6]([C:14](O)=[CH:15][C:16](=[O:18])[CH3:17])=[CH:7]2.O.C([O-])(=O)C.[Na+].C([O-])(=O)C.[Na+].[H][H]>O.[Pd].CO>[CH3:13][O:12][C:11]1[CH:2]=[C:3]2[C:8](=[CH:9][CH:10]=1)[CH:7]=[C:6]([CH2:14][CH2:15][C:16](=[O:18])[CH3:17])[CH:5]=[CH:4]2 |f:1.2.3,4.5|

Inputs

Step One
Name
4-(5-bromo-6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one
Quantity
0.15 mol
Type
reactant
Smiles
BrC1=C2C=CC(=CC2=CC=C1OC)C(=CC(C)=O)O
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
6.1 g
Type
reactant
Smiles
O.C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
0.05 mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Five
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Nine
Name
Quantity
0.0019 mol
Type
catalyst
Smiles
[Pd]
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
is stirred for one hour at 60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The hydrogenator is washed with nitrogen in order
ADDITION
Type
ADDITION
Details
hydrogen is introduced at the pressure of 2 atmospheres
CUSTOM
Type
CUSTOM
Details
The temperature of reaction
WASH
Type
WASH
Details
the hydrogenator is washed with nitrogen
FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The oily residue is dissolved into 130 ml of isopropanol and 30 ml of N,N-dimethylformamide
ADDITION
Type
ADDITION
Details
the solution is added with 45 ml of water and 17.6 g of sodium bisulfite obtaining a suspension that
TEMPERATURE
Type
TEMPERATURE
Details
is cooled to 5° C.
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
The obtained solid is washed with 75 ml of methanol
STIRRING
Type
STIRRING
Details
under stirring at room temperature for three hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The suspension is then filtered
WASH
Type
WASH
Details
the solid is washed with water until neutrality
CUSTOM
Type
CUSTOM
Details
dried in oven under vacuum

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COC=1C=C2C=CC(=CC2=CC1)CCC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: CALCULATEDPERCENTYIELD 52.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.